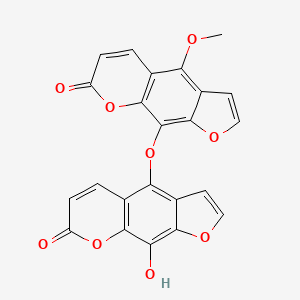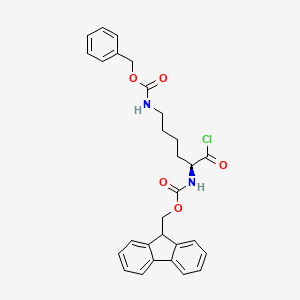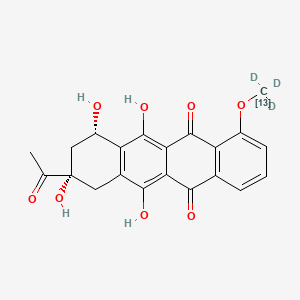
Daunomycinone-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Daunomycinone-13C,d3 (D-13C,d3) is a synthetic derivative of the natural product daunomycinone. It is a polycyclic aromatic hydrocarbon that has been modified to contain 13C and d3 isotopes. This unique molecular structure has enabled its use in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Daunomycinone-13C,d3 has a variety of scientific research applications. It has been used in the study of drug metabolism, as it can be used to label drugs and metabolites in order to track their movement through the body. It has also been used to study the mechanism of action of drugs, as it can be used to label drug molecules and their metabolites in order to observe their interaction with cellular components. Additionally, it has been used to study the structure and function of proteins and other biomolecules.
Wirkmechanismus
The mechanism of action of Daunomycinone-13C,d3 is not fully understood. However, it is believed to act as a substrate for enzymes involved in drug metabolism, as well as a ligand for proteins and other biomolecules. It is also believed to interact with cellular components, such as DNA and RNA, in a manner that influences the expression of genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of Daunomycinone-13C,d3 are not fully understood. However, it is believed to have an effect on drug metabolism, as it can be used to label drugs and their metabolites. Additionally, it is believed to interact with cellular components, such as DNA and RNA, in a manner that influences the expression of genes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Daunomycinone-13C,d3 in lab experiments is its ability to label drugs and metabolites, allowing for the tracking of their movement through the body. Additionally, it is relatively easy to synthesize, making it a cost-effective alternative to other labeling techniques. However, there are some limitations, such as its limited availability and the difficulty of incorporating it into existing drug molecules.
Zukünftige Richtungen
The future of Daunomycinone-13C,d3 is promising. It has the potential to be used in a variety of scientific research applications, such as drug metabolism, drug mechanism of action, and protein structure and function. Additionally, it has the potential to be used in the development of new drugs and therapeutic agents. Furthermore, it has the potential to be used in the development of new labeling techniques, such as fluorescent labeling. Finally, it has the potential to be used in the development of new diagnostic tools, such as imaging agents.
Synthesemethoden
The synthesis of Daunomycinone-13C,d3 involves the incorporation of 13C and d3 isotopes into the daunomycinone molecule. This is achieved through a multi-step process that involves the use of 13C- and d3-labeled reagents, such as 13C- and d3-labeled Grignard reagents, and the use of protecting groups. The final product is a polycyclic aromatic hydrocarbon containing 13C and d3 isotopes.
Eigenschaften
IUPAC Name |
(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3/t11-,21-/m0/s1/i2+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFDHOWPGULAQF-AAHWPTGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)C)O)C(=C3C2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


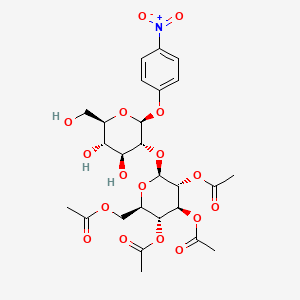
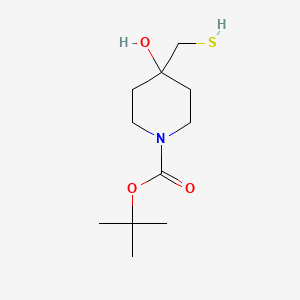
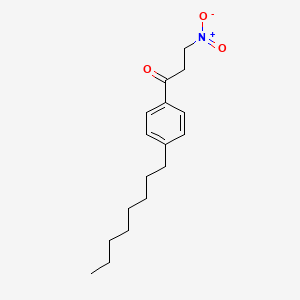

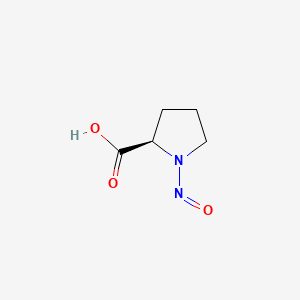
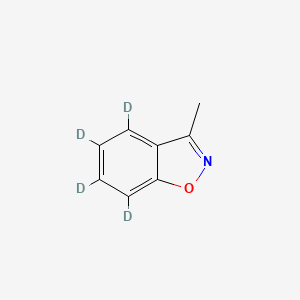
ethan-1-one](/img/structure/B562176.png)
![tert-butyl (2R)-3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B562180.png)
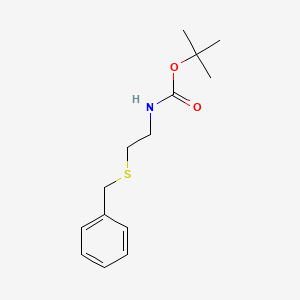
![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)
